molecular formula C19H22N2O2 B14298902 1,3-Propanediamine, N,N'-bis[(2-methoxyphenyl)methylene]- CAS No. 114070-54-1

1,3-Propanediamine, N,N'-bis[(2-methoxyphenyl)methylene]-

Cat. No.: B14298902
CAS No.: 114070-54-1
M. Wt: 310.4 g/mol
InChI Key: RTYZWSFGGDSRKN-UHFFFAOYSA-N
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Description

1,3-Propanediamine, N,N’-bis[(2-methoxyphenyl)methylene]- is a chemical compound that belongs to the class of diamines It is characterized by the presence of two methoxyphenyl groups attached to the nitrogen atoms of the propanediamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediamine, N,N’-bis[(2-methoxyphenyl)methylene]- typically involves the reaction of 1,3-propanediamine with 2-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bonds between the amine groups of the propanediamine and the aldehyde groups of the methoxybenzaldehyde.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, where the reactants are mixed in reactors under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediamine, N,N’-bis[(2-methoxyphenyl)methylene]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may require catalysts such as palladium or nickel and can be carried out under various conditions, including elevated temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

1,3-Propanediamine, N,N’-bis[(2-methoxyphenyl)methylene]- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound may be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound can be used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,3-Propanediamine, N,N’-bis[(2-methoxyphenyl)methylene]- involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The methoxyphenyl groups may facilitate binding to specific sites on these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Propanediamine, N,N’-bis(2-aminoethyl)-: This compound has similar structural features but with aminoethyl groups instead of methoxyphenyl groups.

    N,N-Dimethyl-1,3-propanediamine: This compound has dimethyl groups attached to the nitrogen atoms instead of methoxyphenyl groups.

    1,3-Propanediamine, N,N,N’,N’-tetramethyl-: This compound has tetramethyl groups attached to the nitrogen atoms.

Uniqueness

1,3-Propanediamine, N,N’-bis[(2-methoxyphenyl)methylene]- is unique due to the presence of methoxyphenyl groups, which can impart specific chemical and physical properties. These properties may include enhanced binding affinity to certain molecular targets, increased stability, and unique reactivity compared to similar compounds.

Properties

CAS No.

114070-54-1

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

1-(2-methoxyphenyl)-N-[3-[(2-methoxyphenyl)methylideneamino]propyl]methanimine

InChI

InChI=1S/C19H22N2O2/c1-22-18-10-5-3-8-16(18)14-20-12-7-13-21-15-17-9-4-6-11-19(17)23-2/h3-6,8-11,14-15H,7,12-13H2,1-2H3

InChI Key

RTYZWSFGGDSRKN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C=NCCCN=CC2=CC=CC=C2OC

Origin of Product

United States

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